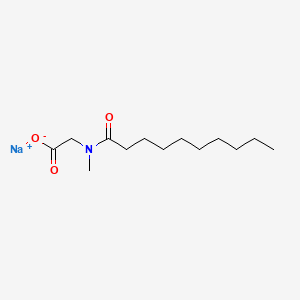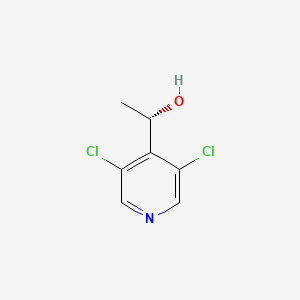
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Descripción general
Descripción
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol, also known as S-DCPE, is a chiral pyridine derivative that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, making it a valuable tool for understanding the mechanisms of action of various biological processes.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of protein-protein interactions, and the study of the effects of drugs on biological systems. It has also been used to study the effects of chirality on the structure and function of proteins, as well as the effects of chirality on the activity of enzymes. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been used to study the effects of environmental pollutants on biological systems.
Mecanismo De Acción
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol binds to proteins and enzymes in a specific manner, which allows it to interact with them in a way that allows for the study of their structure and function. It binds to the active sites of enzymes and proteins, which can then be used to study their interactions and the effects of drugs on them. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol can be used to study the effects of chirality on the structure and function of proteins and enzymes.
Efectos Bioquímicos Y Fisiológicos
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been found to inhibit the activity of certain proteins, such as the enzyme phospholipase A2, which is involved in the breakdown of lipids. Additionally, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol has been found to have an effect on the expression of certain genes, such as those involved in the production of proteins involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol has several advantages for laboratory experiments. It is easy to synthesize and is relatively stable, making it a reliable tool for research. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying the effects of drugs and environmental pollutants on biological systems. However, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol also has some limitations. It is not as potent as other compounds, and its effects may not be as pronounced as other compounds. Additionally, its effects may not be as long-lasting as other compounds.
Direcciones Futuras
The potential future directions for (S)-1-(3,5-Dichloropyridin-4-yl)ethanol are numerous. It could be used to study the effects of chirality on the structure and function of proteins and enzymes, as well as the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of drugs on biological systems, as well as the effects of drugs on the expression of certain genes. Finally, it could be used to study the effects of drugs on the metabolism of drugs, as well as the effects of drugs on the activity of certain proteins.
Propiedades
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735855 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol | |
CAS RN |
1370347-50-4 | |
| Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



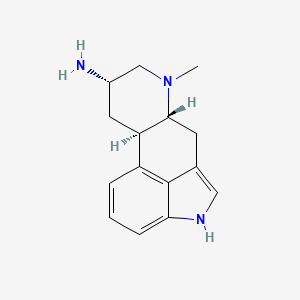
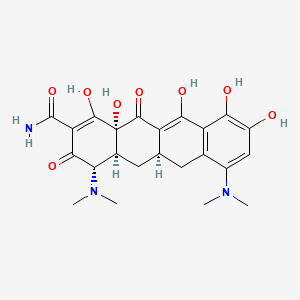
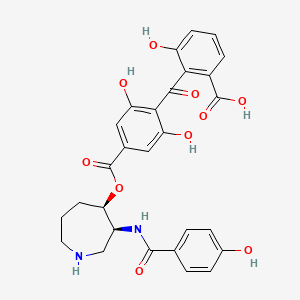
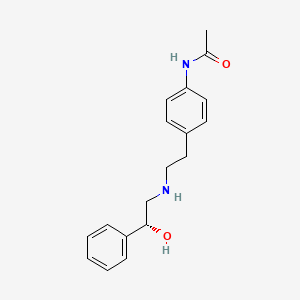
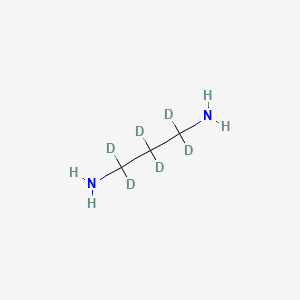
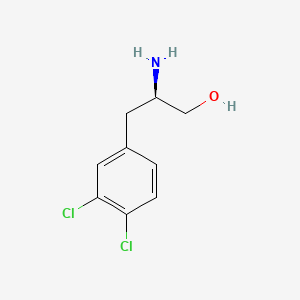

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)
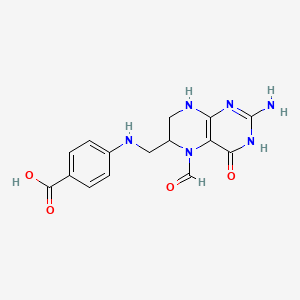
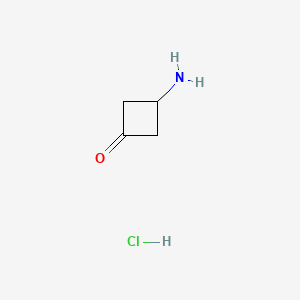
![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)
